Dibenzyl-(2-isopropenyl-phenyl)-amine
Description
Contextualization within N-Alkylated Arylamine Chemistry
N-alkylated arylamines are a significant class of organic compounds characterized by an amino group directly attached to an aromatic ring, with one or both hydrogen atoms of the amine replaced by alkyl groups. These compounds are integral to various areas of chemical science, including pharmaceuticals, materials science, and catalysis. The synthesis of N-alkylated arylamines has been a long-standing area of interest, with numerous methods developed for the formation of the crucial carbon-nitrogen bond. acs.org
These synthetic strategies often involve the coupling of an amine with an aryl halide, a process that has been refined through the use of transition metal catalysts such as copper and palladium. acs.org The development of these catalytic systems has significantly expanded the scope and efficiency of N-arylation reactions. acs.org More recent advancements focus on creating more environmentally friendly and atom-economical methods, such as the "borrowing hydrogen" strategy, which utilizes alcohols as alkylating agents. organic-chemistry.org
Structural Features and Research Significance of the Dibenzyl-(2-isopropenyl-phenyl)-amine Scaffold
The molecular structure of this compound is distinguished by several key features that underpin its research significance. The IUPAC name for this compound is N,N-dibenzyl-2-prop-1-en-2-ylaniline.
| Property | Value |
| CAS Number | 81051-11-8 |
| Molecular Formula | C23H23N |
| Molecular Weight | 313.44 g/mol |
The scaffold consists of a central aniline (B41778) core, where the nitrogen atom is substituted with two benzyl (B1604629) groups and the phenyl ring is substituted at the ortho position with an isopropenyl group.
The dibenzylamino moiety introduces significant steric bulk, which can influence the molecule's conformational flexibility and its interactions with other molecules. The presence of two benzyl groups also offers potential sites for further functionalization.
The isopropenyl group (a prop-1-en-2-yl substituent) is a particularly interesting feature. This unsaturated group can participate in a variety of chemical transformations, including polymerization and addition reactions, making it a handle for modifying the molecule's properties or incorporating it into larger structures.
Overview of Key Academic Research Trajectories for Amine Compounds
Research into amine compounds, in general, follows several key trajectories that provide a backdrop for the potential investigation of this compound. A major focus is the development of novel synthetic methods that are more efficient, selective, and sustainable. This includes the exploration of new catalysts, reaction conditions, and starting materials. nih.gov
Another significant area of research is the application of amine compounds in medicinal chemistry. N-aryl amines are found in a wide array of biologically active molecules and are considered important building blocks in the development of new therapeutic agents. acs.org Research in this area often involves the synthesis of libraries of related compounds to explore structure-activity relationships.
Furthermore, the unique electronic and steric properties of complex amines are being harnessed in materials science for the development of organic electronic materials, polymers, and functional dyes.
Scope and Objectives of Research on this compound
While specific, in-depth research on this compound is not extensively documented in publicly available literature, the objectives for its study can be inferred from its structural features and the broader context of N-alkylated arylamine chemistry.
A primary objective would be the development and optimization of a synthetic route to this compound. This would likely involve the N-alkylation of 2-isopropenylaniline (B1294904) with benzyl halides or the reductive amination of benzaldehyde (B42025) with 2-isopropenylaniline followed by a second benzylation.
A further objective would be to explore the reactivity of the isopropenyl group. Studies could investigate its potential for polymerization, its participation in cycloaddition reactions, or its transformation into other functional groups, thereby expanding the chemical space accessible from this scaffold.
Finally, research could aim to evaluate the potential applications of this compound and its derivatives. This could involve screening for biological activity, investigating its properties as a ligand in catalysis, or assessing its utility as a building block in the synthesis of more complex molecules. The steric hindrance provided by the dibenzyl groups combined with the reactive isopropenyl handle makes it a candidate for a specialized monomer or a precursor to unique ligand structures.
Structure
2D Structure
3D Structure
Properties
CAS No. |
81051-11-8 |
|---|---|
Molecular Formula |
C23H23N |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N,N-dibenzyl-2-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C23H23N/c1-19(2)22-15-9-10-16-23(22)24(17-20-11-5-3-6-12-20)18-21-13-7-4-8-14-21/h3-16H,1,17-18H2,2H3 |
InChI Key |
PFRFLVMGCXHMAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=CC=C1N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Dibenzyl 2 Isopropenyl Phenyl Amine
Strategies for N,N-Dibenzylation of Anilines
The introduction of two benzyl (B1604629) groups onto an aniline (B41778) nitrogen atom can be achieved through several established chemical transformations. These methods vary in their reagents, conditions, and efficiency, offering different advantages depending on the specific substrate and desired scale of the reaction.
Reductive Amination Approaches
Reductive amination serves as a powerful tool for the formation of C-N bonds and can be adapted for dibenzylation. This process typically involves the reaction of an aniline with two equivalents of benzaldehyde (B42025) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding dibenzylamine (B1670424).
The choice of reducing agent is critical for the success of this reaction. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reductant, often in the presence of an additive to enhance its efficacy and selectivity. For instance, the NaBH₄/DOWEX(R)50WX8 system in THF at room temperature provides a facile one-pot method for the mono-N-alkylation of anilines with aldehydes. scielo.org.mxscielo.org.mx To achieve dibenzylation, a second equivalent of benzaldehyde and reductant would be necessary, potentially in a sequential manner. Another effective system utilizes NaBH₄ in the presence of benzoic acid under reflux in THF, which has been shown to yield N-benzylanilines in high yields (85-95%). orientjchem.org A similar protocol using NaBH₄ with NaH₂PO₄·H₂O in refluxing THF also affords N-benzylated anilines in excellent yields (85-92%). orientjchem.org While these methods are primarily demonstrated for mono-alkylation, they form the basis for protocols aimed at exhaustive benzylation.
| Reducing System | Solvent | Conditions | Product Yield (%) |
| NaBH₄/DOWEX(R)50WX8 | THF | Room Temperature | 91 (for mono-benzylation) |
| NaBH₄/Benzoic Acid | THF | Reflux | 85-95 (for mono-benzylation) |
| NaBH₄/NaH₂PO₄·H₂O | THF | Reflux | 85-92 (for mono-benzylation) |
| NaBH₄/Aquivion-Fe | CPME/MeOH | 40 °C then RT | up to 98 (for mono-benzylation) |
Table 1: Examples of Reductive Amination Systems for N-Alkylation of Anilines. Yields are reported for the mono-benzylated product.
Direct Alkylation with Benzyl Halides and Equivalents
The most traditional approach for N-alkylation is the direct reaction of an aniline with an alkyl halide, in this case, benzyl bromide or benzyl chloride. This SN2 reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct and drive the reaction to completion. However, a significant challenge with this method is controlling the degree of alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine and even quaternary ammonium (B1175870) salts.
To favor N,N-dibenzylation, a molar excess of the benzyl halide is employed. The choice of base and solvent can also influence the product distribution. A patent describes a method for the preparation of N,N-dibenzylaniline by reacting an amine compound with a benzyl halide in a 1:2 to 1:3.6 molar ratio in the presence of a base. researchgate.netgoogle.com For anilines that are less reactive due to steric hindrance or electronic effects, the addition of potassium iodide can enhance the rate of benzylation by in situ generation of the more reactive benzyl iodide. dergipark.org.tr
| Amine | Benzylating Agent | Base | Solvent | Conditions | Product |
| Aniline | Benzyl bromide | K₂CO₃ | Ethanol/Water | 75 °C, 1h | N,N-Dibenzylaniline |
| Substituted Anilines | Benzyl bromide/KI | Various | Various | Reflux | N,N-Dibenzyl Anilines |
Table 2: General Conditions for Direct N,N-Dibenzylation of Anilines with Benzyl Halides.
Utilization of Dibenzyl Carbonate for Selective Benzylation
Dibenzyl carbonate (DBC) presents a greener alternative to benzyl halides for N-benzylation. Its use avoids the formation of corrosive and toxic halide byproducts. The reaction of primary amines with DBC can lead to both N-benzylation and the formation of carbamate (B1207046) intermediates. However, in the presence of catalytic amounts of tetraalkylphosphonium salts, the reaction can be directed with high selectivity towards N,N-dibenzylation. researchgate.netunive.itnih.gov
These reactions are often performed under solventless conditions at elevated temperatures (100-150 °C). The phosphonium (B103445) salt is believed to act as a phase-transfer catalyst and also to interact with the amine, increasing its steric bulk and favoring attack at the less hindered alkyl terminus of the dibenzyl carbonate. This methodology has been successfully applied to a range of primary aliphatic amines, affording the corresponding N,N-dibenzyl derivatives in good to excellent yields (74-86%). unive.it While the direct application to aromatic amines like 2-isopropenylaniline (B1294904) is not explicitly detailed, the principle offers a promising route.
| Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine (B48309) | Hexadecyltributylphosphonium bromide | 170 | 2 | 58 (Tribenzylamine) |
| Phenylethylamine | Tetrabutylphosphonium bromide | 150 | 2 | 86 |
| n-Decylamine | Tetrabutylphosphonium bromide | 150 | 2 | 74 |
Table 3: Selective N,N-Dibenzylation of Primary Amines with Dibenzyl Carbonate.
Transition Metal-Catalyzed N-Alkylation Protocols
In recent years, transition metal-catalyzed N-alkylation of amines using alcohols as alkylating agents has emerged as an atom-economical and environmentally benign strategy. This "borrowing hydrogen" or "hydrogen auto-transfer" methodology involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst, followed by condensation with the amine to form an imine, and subsequent reduction of the imine by the same catalyst using the initially "borrowed" hydrogen.
Various transition metal complexes based on manganese, cobalt, and palladium have been shown to be effective for the N-alkylation of anilines with benzyl alcohol. For example, manganese pincer complexes can selectively catalyze the mono-N-alkylation of various substituted anilines with benzyl alcohol in good yields (typically 80-90%). nih.gov A cobalt-based catalyst supported on a metal-organic framework (MOF) has also demonstrated significant efficacy for this transformation. rsc.org Palladium-doped La-BDC MOF is another efficient catalyst for the N-benzylation of amines. rsc.org While these methods are often optimized for mono-alkylation, modification of the reaction conditions, such as the ratio of reactants and catalyst loading, could potentially drive the reaction towards dibenzylation.
| Catalyst System | Amine | Alcohol | Base | Temperature (°C) | Yield (%) |
| Mn-pincer complex | Aniline | Benzyl alcohol | t-BuOK | 80 | >95 (mono) |
| CoNx@NC | Aniline | Benzyl alcohol | t-BuOK | 140 | 92 (mono) |
| Pd@La-BDC MOF | Aniline | Benzyl alcohol | - | Optimized | High |
Table 4: Examples of Transition Metal-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol. Yields are for the mono-alkylated product.
Approaches to Introducing the Isopropenyl Phenyl Moiety
The synthesis of the target compound requires the precursor 2-isopropenylaniline. This aniline derivative can be prepared through the functionalization of a suitable aniline precursor.
Functionalization of Aniline Precursors with Isopropenyl Groups
The introduction of the isopropenyl group at the ortho position of the aniline ring is a key synthetic step. A common and effective strategy involves starting from 2-aminoacetophenone (B1585202) and converting the acetyl group into an isopropenyl group.
One of the most widely used methods for this transformation is the Wittig reaction. organic-chemistry.orgwikipedia.orgorganicchemistrydata.orgmasterorganicchemistry.comlibretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. In this case, 2-aminoacetophenone would be reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which is typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium or sodium hydride. The reaction proceeds via a betaine (B1666868) intermediate or an oxaphosphetane to yield the desired 2-isopropenylaniline and triphenylphosphine (B44618) oxide as a byproduct. The reaction is generally high-yielding and tolerates a wide range of functional groups, including the amino group on the aromatic ring.
An alternative approach involves a Grignard reaction. purdue.edu Treatment of 2-aminoacetophenone with a methylmagnesium halide (e.g., CH₃MgBr) would lead to the formation of a tertiary alcohol after aqueous workup. Subsequent acid-catalyzed dehydration of this alcohol would then yield the desired 2-isopropenylaniline. Care must be taken during the dehydration step to avoid potential side reactions or polymerization.
| Starting Material | Reagent(s) | Key Intermediate | Product |
| 2-Aminoacetophenone | 1. Ph₃P⁺CH₃Br⁻, Base2. 2-Aminoacetophenone | Phosphorus Ylide | 2-Isopropenylaniline |
| 2-Aminoacetophenone | 1. CH₃MgBr2. H₃O⁺3. Acid, Heat | 2-(2-Aminophenyl)propan-2-ol | 2-Isopropenylaniline |
Table 5: Synthetic Approaches to 2-Isopropenylaniline from 2-Aminoacetophenone.
By combining one of the N,N-dibenzylation strategies with a method for the synthesis of 2-isopropenylaniline, a complete synthetic route to Dibenzyl-(2-isopropenyl-phenyl)-amine can be devised. For example, 2-isopropenylaniline, once synthesized, can be subjected to direct alkylation with two equivalents of benzyl bromide to afford the final product.
Cross-Coupling Reactions for Aryl-Alkenyl Bond Formation
The construction of the bond between the nitrogen atom and the 2-isopropenylphenyl group can be envisioned through modern cross-coupling techniques, particularly those catalyzed by transition metals like palladium. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen (C-N) bonds, a reaction that has been expanded from its initial application with aryl halides to include alkenyl halides. nih.gov
In a hypothetical application to synthesize this compound, this reaction would involve the coupling of dibenzylamine with a 2-isopropenylaryl halide, such as 2-bromo-isopropenylbenzene. The general conditions for such a palladium-catalyzed cross-coupling reaction typically involve a palladium source, a phosphine (B1218219) ligand, a base, and an appropriate solvent. researchgate.net
Key components of this catalytic system often include:
Palladium Catalyst: A common precursor is tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd₂(dba)₃]). nih.gov
Ligand: Bulky, electron-rich phosphine ligands are crucial for the catalytic cycle. 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) is a frequently used ligand that has proven effective. nih.govresearchgate.net
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being a standard choice. researchgate.net
Solvent: Anhydrous aromatic hydrocarbons like toluene (B28343) are typically used as the reaction medium. nih.gov
The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. While highly effective for many substrates, potential limitations can include steric hindrance from bulky substituents on either the amine or the aryl halide, which could impact reaction efficiency. nih.gov
Table 1: Typical Reagents for a Buchwald-Hartwig Amination Approach.
Synthesis from 2-Isopropenylaniline Derivatives
A more direct and classical approach to the synthesis of this compound involves the direct N-alkylation of a primary amine precursor. This method utilizes 2-isopropenylaniline as the starting material, which is then reacted with a benzylating agent. guidechem.com
The core of this synthesis is a nucleophilic substitution reaction, where the nitrogen atom of the 2-isopropenylaniline acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide, typically benzyl bromide or benzyl chloride. guidechem.com To form the target tertiary amine, two equivalents of the benzyl halide are required.
The general reaction can be represented as: 2-Isopropenylaniline + 2 Benzyl-X → this compound + 2 H-X (where X = Br, Cl)
A base is necessary to neutralize the hydrohalic acid (HBr or HCl) produced during the reaction. The choice of base is critical to prevent the protonation of the starting amine, which would render it non-nucleophilic. Common bases for this type of alkylation include potassium carbonate (K₂CO₃) or organic bases like triethylamine (B128534). The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), to facilitate the Sₙ2 reaction pathway.
Convergent and Divergent Synthetic Pathways
The synthesis of complex molecules like this compound can be designed using different strategic approaches, primarily categorized as convergent or divergent.
A divergent synthesis , in contrast, begins with a common core structure that is subsequently reacted to create a library of different, but structurally related, compounds. wikipedia.org While less common for producing a single target, a divergent approach could theoretically start from a precursor like 2-aminobenzyl alcohol. From this central molecule, one reaction pathway could modify the alcohol to an isopropenyl group, while another pathway could involve the dibenzylation of the amine. This strategy is more suited for generating molecular diversity rather than the efficient synthesis of one specific compound. wikipedia.org
Optimization of Reaction Conditions and Yields in this compound Synthesis
Achieving a high yield of this compound requires careful optimization of several reaction parameters, particularly for the N-alkylation of 2-isopropenylaniline. Key factors that influence the reaction's outcome include the choice of solvent, base, temperature, and reaction time. researchgate.netresearchgate.net
Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often preferred for Sₙ2 alkylations as they can solvate the cation of the base while leaving the anion nucleophile relatively free.
Base: The strength and type of base are crucial. An inorganic base like potassium carbonate (K₂CO₃) is a common, cost-effective choice. Organic bases such as pyridine (B92270) or triethylamine can also be employed. The base must be strong enough to deprotonate the amine or neutralize the acid byproduct without causing unwanted side reactions. researchgate.net
Temperature: Reaction temperature affects the rate of reaction. While higher temperatures can increase the rate, they may also lead to the formation of byproducts. For instance, reflux conditions might be necessary to achieve a reasonable reaction time, but room temperature could provide higher selectivity. researchgate.net Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction speed and product purity. researchgate.net
Reaction Time: Monitoring the reaction's progress, often by thin-layer chromatography (TLC), is essential to determine the point of maximum product formation and avoid degradation or side reactions that may occur with prolonged reaction times. researchgate.net
The following table illustrates a hypothetical optimization study for the dibenzylation of 2-isopropenylaniline, showing how varying conditions can influence the product yield.
Table 2: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound.
Reactivity and Transformation Pathways of Dibenzyl 2 Isopropenyl Phenyl Amine
Reactivity of the Amine Functionality
The nitrogen atom in Dibenzyl-(2-isopropenyl-phenyl)-amine, with its lone pair of electrons and attachment to two benzyl (B1604629) groups and a phenyl ring, exhibits characteristic properties of a tertiary aromatic amine. Its reactivity is largely influenced by the significant steric hindrance imposed by the bulky benzyl substituents.
The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the molecule. As a tertiary amine, it can react with strong electrophiles. For instance, it is expected to undergo quaternization upon reaction with alkyl halides to form a quaternary ammonium (B1175870) salt. However, the two bulky benzyl groups provide substantial steric shielding, which can moderate its nucleophilicity compared to less hindered tertiary amines. This steric hindrance makes it a relatively weak nucleophile but allows it to function effectively as a non-nucleophilic base in certain organic reactions, capable of abstracting protons without competing in nucleophilic substitution.
The nitrogen atom's lone pair enables this compound to act as a ligand, coordinating to various metal centers. Amine-based ligands are fundamental in modern catalysis, influencing the reactivity and selectivity of metal catalysts. nih.gov The structure of this compound, particularly the dibenzylamino group, can form stable complexes with transition metals such as palladium, rhodium, ruthenium, and scandium. thieme-connect.deacs.orgresearchgate.net In such coordination complexes, the amine can function as a monodentate ligand. The steric profile created by the two benzyl groups plays a crucial role in defining the coordination sphere around the metal, which can be leveraged to control the stereochemical outcome of catalytic reactions. nih.gov The interplay between the electronic properties of the nitrogen donor and the steric demands of the benzyl groups makes it a potentially tunable ligand for applications in cross-coupling reactions, hydrogenations, and polymerization catalysis. nih.govacs.org
Condensation reactions between amines and carbonyl compounds to form imines are a cornerstone of organic synthesis. organic-chemistry.orgresearchgate.net This reaction requires a primary or secondary amine that possesses at least one N-H bond to allow for the elimination of a water molecule. dtu.dknih.gov this compound, being a tertiary amine, lacks the necessary protons on the nitrogen atom. Consequently, it cannot directly participate in condensation reactions to form an imine.
However, its primary amine precursor, 2-isopropenylaniline (B1294904), would readily undergo condensation with aldehydes and ketones to yield the corresponding imines. These imines are versatile intermediates for the synthesis of various nitrogen-containing compounds. The direct synthesis of imines from amines can also be achieved through oxidative coupling reactions catalyzed by transition metals. researchgate.net
Transformations Involving the Isopropenyl Moiety
The isopropenyl group (a prop-1-en-2-yl substituent) is an unsaturated moiety that serves as a valuable handle for a variety of synthetic transformations, most notably in the construction of heterocyclic systems through intramolecular reactions.
The ortho-positioning of the isopropenyl group relative to the amine functionality creates an ideal substrate for intramolecular cyclization reactions. This structural motif is a variant of 2-alkenylanilines, which are well-established precursors for synthesizing nitrogen-containing heterocycles. nih.govnih.gov These cyclization reactions can be promoted by acids or catalyzed by various transition metals, including gold, palladium, and copper. thieme-connect.denih.govnih.gov The reaction typically proceeds via activation of the alkene, followed by a nucleophilic attack from the amine nitrogen atom, leading to the formation of a new ring fused to the original benzene (B151609) ring.
A prominent application of the intramolecular cyclization of 2-alkenylanilines is in the synthesis of quinolines, a core structure in many pharmaceuticals and biologically active compounds. nih.govresearchgate.net While specific studies detailing the cyclization of this compound are not widely documented, the transformation is highly plausible based on established methodologies for related substrates.
The synthesis can be envisioned to occur under acidic or metal-catalyzed conditions. In an acid-catalyzed pathway, protonation of the isopropenyl double bond would generate a tertiary carbocation. This electrophilic center is then trapped by the intramolecular nucleophilic nitrogen of the amino group. Subsequent elimination and aromatization, which may require an oxidant, would yield a substituted quinoline (B57606). Transition metal catalysts can facilitate similar cyclizations under milder conditions, often with greater control over selectivity. nih.gov For example, copper-catalyzed aerobic oxidative cyclization is an efficient method for converting N-(2-alkenylaryl)enamines into quinolines. nih.gov
The table below summarizes representative conditions for quinoline synthesis from related aniline (B41778) precursors, highlighting the versatility of this synthetic strategy.
| Precursor Type | Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|
| Aniline and α,β-Unsaturated Aldehyde | Acid catalyst in high-boiling mineral oil | Classic Doebner-von Miller reaction conditions for quinoline synthesis. | google.com |
| N-(2-alkenylaryl)enamine | Copper chloride (CuCl), aerobic conditions | One-pot oxidative cyclization with tolerance for various functional groups. | nih.gov |
| 2-Styrylanilines and 2-Methylquinolines | Iodine (I₂) and TBHP | Metal-free tandem reaction involving C(sp³)–H functionalization and cyclization. | nih.gov |
| 2-Alkynyl-N-propargylanilines | Gold (Au) catalyst | Step-economic method for constructing complex three-dimensional indolines and related heterocycles. | nih.gov |
These examples underscore the potential of the this compound scaffold, particularly after potential debenzylation to the primary amine, to serve as a precursor for complex heterocyclic molecules like quinolines through intramolecular cyclization of the isopropenyl moiety.
Intramolecular Cyclization Reactions for Heterocycle Synthesis
Electrocyclization Processes
One possible transformation is an intramolecular electrophilic cyclization. Under acidic conditions, the isopropenyl group can be protonated to form a tertiary carbocation. This electrophilic center can then be attacked by the nucleophilic nitrogen of the dibenzylamino group or the electron-rich aromatic ring to form a new heterocyclic ring system, such as a tetrahydroquinoline derivative. The reaction's feasibility would depend on the reaction conditions and the relative nucleophilicity of the nitrogen atom versus the aromatic ring.
Another potential, though less direct, electrocyclization pathway could involve a prior transformation of the isopropenyl group. For instance, oxidation could lead to a conjugated system that is more amenable to a classical pericyclic electrocyclization. However, without specific experimental data, these pathways remain theoretical possibilities based on the known reactivity of similar structural motifs.
A related area of research is the electrophilic cyclization of N-(2-alkynyl)anilines, which readily undergo 6-endo-dig cyclization to form quinolines. nih.gov This highlights the propensity of ortho-substituted anilines with unsaturated functionalities to participate in ring-forming reactions.
Intermolecular Addition Reactions to the Olefinic Bond
The isopropenyl group in this compound is an electron-rich double bond, making it susceptible to attack by electrophiles. A variety of intermolecular addition reactions can be envisaged at this site.
Electrophilic Addition:
Hydrohalogenation: The addition of hydrogen halides (HX) across the double bond would be expected to follow Markovnikov's rule, with the proton adding to the terminal carbon of the isopropenyl group to form a stable tertiary carbocation intermediate. The subsequent attack of the halide ion would lead to the corresponding 2-(2-halo-propan-2-yl) derivative.
Hydration: Acid-catalyzed hydration would similarly proceed via a tertiary carbocation intermediate to yield the corresponding tertiary alcohol.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) would result in the formation of a dihalo-adduct.
Table 1: Predicted Products of Electrophilic Addition to the Isopropenyl Group
| Reagent | Predicted Major Product |
| HBr | Dibenzyl-(2-(2-bromopropan-2-yl)phenyl)amine |
| H₂O/H⁺ | 2-(2-(dibenzylamino)phenyl)propan-2-ol |
| Br₂ | Dibenzyl-(2-(1,2-dibromopropan-2-yl)phenyl)amine |
This table is based on general principles of electrophilic addition reactions and does not represent experimentally verified data for this compound.
Polymerization and Oligomerization Behavior
The isopropenyl group, being a substituted styrene (B11656) derivative, can potentially undergo polymerization or oligomerization under suitable conditions. The polymerization of styrene and its derivatives can be initiated by radical, cationic, or anionic methods. researchgate.netmdpi.com
Cationic Polymerization: The electron-donating nature of the dibenzylamino group would activate the isopropenyl group towards cationic polymerization. The initiation by a strong acid would generate a stable tertiary benzylic carbocation, which could then propagate by adding to further monomer units.
Radical Polymerization: Free radical initiators, such as AIBN or benzoyl peroxide, could initiate the polymerization of the isopropenyl group. researchgate.net The bulky dibenzylamino group might sterically hinder the propagation step, potentially favoring the formation of oligomers over high molecular weight polymers.
Anionic Polymerization: While styrene can undergo anionic polymerization, the presence of the amino group in this compound might interfere with anionic initiators.
The polymerization of aniline derivatives has also been explored, leading to conjugated polymers with interesting electronic properties. The presence of both a polymerizable olefin and an aniline-like moiety in this compound could potentially lead to novel polymer structures through either vinyl polymerization, oxidative polymerization of the aniline part, or a combination of both.
Electrophilic Aromatic Substitution on the Phenyl Rings
The this compound molecule contains three aromatic rings that can undergo electrophilic aromatic substitution. The reactivity of each ring is influenced by the attached substituents.
The phenyl ring bearing the dibenzylamino and isopropenyl groups is highly activated towards electrophilic attack. The dibenzylamino group is a strong activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the ring. The isopropenyl group is a weakly activating, ortho-, para-directing group. The combined effect of these two groups would make this ring very susceptible to electrophilic substitution. The substitution pattern will be determined by the directing effects of both groups and steric hindrance.
The two benzyl rings are less activated than the substituted aniline ring. They would be expected to undergo electrophilic substitution at the ortho and para positions relative to the point of attachment to the nitrogen, but at a slower rate.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophile | Predicted Major Substitution Site(s) |
| Br₂/FeBr₃ | ortho and para to the dibenzylamino group on the aniline ring |
| HNO₃/H₂SO₄ | ortho and para to the dibenzylamino group on the aniline ring |
| SO₃/H₂SO₄ | ortho and para to the dibenzylamino group on the aniline ring |
This table is based on general principles of electrophilic aromatic substitution and does not represent experimentally verified data for this compound. Protection of the amino group may be necessary to prevent side reactions in some cases. doubtnut.com
Oxidative and Reductive Reactivity Patterns
The presence of the tertiary amine and the olefinic double bond makes this compound susceptible to both oxidation and reduction.
Oxidation:
The dibenzylamino group can be oxidized. Electrochemical studies on N,N-dialkylanilines have shown that they can undergo oxidation to form radical cations, which can then participate in further reactions such as dealkylation or coupling. mdpi.com Chemical oxidizing agents could potentially lead to the formation of N-oxides or other oxidation products. The isopropenyl group can also be oxidized, for example, by permanganate (B83412) or osmium tetroxide to form a diol, or by ozonolysis to cleave the double bond.
Reduction:
The isopropenyl group can be reduced to an isopropyl group via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This would convert this compound into Dibenzyl-(2-isopropyl-phenyl)-amine. The aromatic rings can also be reduced under more forcing hydrogenation conditions.
Radical Chemistry Involving this compound
The isopropenyl group is a potential site for radical reactions. The addition of a radical to the double bond would proceed to form the more stable tertiary benzylic radical intermediate. uchicago.edulibretexts.org This radical could then be trapped by a hydrogen atom donor or another radical, or it could initiate polymerization.
Radical scavengers could also interact with any radical species generated from the molecule. For instance, under certain conditions, the N-H bonds in related aniline derivatives can be susceptible to hydrogen atom abstraction to form nitrogen-centered radicals. While this compound lacks N-H bonds, the benzylic C-H bonds on the benzyl groups could be sites for radical formation.
Intramolecular radical cyclizations are also a possibility. If a radical were to be generated elsewhere in the molecule, it could potentially add to the isopropenyl group to form a new ring.
Mechanistic Investigations of Reactions Involving Dibenzyl 2 Isopropenyl Phenyl Amine
Elucidation of Amine Functionalization Mechanisms
The functionalization of amines is a cornerstone of synthetic organic chemistry, and understanding the underlying mechanisms is crucial for reaction design and optimization. While direct mechanistic studies on the functionalization of Dibenzyl-(2-isopropenyl-phenyl)-amine are not extensively documented, insights can be drawn from reactions with structurally similar compounds. For instance, the synthesis of phosphinoyl functionalized N-(2-(phenylethynyl)benzyl)amine, which shares the N-benzyl and substituted phenyl motifs, proceeds through a multi-component reaction. rsc.org In such reactions, the amine nitrogen typically acts as a nucleophile, attacking an electrophilic carbon center. The presence of the bulky dibenzyl groups on the nitrogen of this compound would sterically hinder its approach to electrophiles. However, the electronic effect of the isopropenyl group on the phenyl ring can modulate the nucleophilicity of the amine.
The reaction likely proceeds through the formation of an iminium ion intermediate, which is then trapped by a nucleophile. The specific pathway and the rate-determining step would be influenced by the nature of the electrophile, the catalyst employed (if any), and the reaction conditions. For example, in the presence of a metal catalyst, oxidative addition to the C-N bond or coordination of the amine to the metal center could be initial steps in the functionalization process.
Understanding Catalytic Cycles Featuring this compound as a Substrate or Intermediate
Catalytic reactions involving amines are of significant industrial and academic interest. This compound can potentially act as a substrate in various catalytic cycles, such as hydroamination and hydroaminomethylation.
Pathways in Hydroamination Reactions
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing substituted amines. Although this compound is a tertiary amine and lacks an N-H bond for direct intermolecular hydroamination of alkenes or alkynes, it can be involved in intramolecular variants or related catalytic processes. If a reaction were to lead to the in-situ formation of a related secondary amine, it could then participate in a hydroamination catalytic cycle.
A plausible catalytic cycle for the hydroamination of an alkene with a related secondary amine, catalyzed by a transition metal complex (e.g., based on rhodium or ruthenium), would typically involve the following key steps:
Coordination: The alkene and the amine coordinate to the metal center.
Oxidative Addition/Migratory Insertion: The N-H bond of the amine undergoes oxidative addition to the metal, followed by migratory insertion of the alkene into the metal-hydride or metal-amide bond.
Reductive Elimination: The resulting alkyl-amido intermediate undergoes reductive elimination to release the functionalized amine product and regenerate the active catalyst.
The isopropenyl group on the phenyl ring of this compound could also potentially undergo intramolecular hydroamination if an N-H bond were present in a modified form of the molecule, leading to a cyclized product.
Insights into Hydroaminomethylation Processes
Hydroaminomethylation is a one-pot reaction that combines hydroformylation of an olefin with subsequent reductive amination, providing a direct route to higher amines. researchgate.netgoogle.com In this process, an alkene is first converted to an aldehyde in the presence of syngas (CO/H₂) and a transition metal catalyst. This aldehyde then reacts with an amine to form an enamine or iminium ion, which is subsequently hydrogenated.
If this compound were used as the amine source in a reaction with an aldehyde (formed in situ from an alkene), the catalytic cycle for the reductive amination step would involve:
Condensation: The amine reacts with the aldehyde to form an iminium ion and water.
Reduction: The iminium ion is then reduced to the corresponding tertiary amine. This reduction can be catalyzed by the same metal complex responsible for hydroformylation or by a co-catalyst.
Mechanistic Pathways of Cyclization Reactions
The isopropenyl group on the phenyl ring of this compound provides a handle for intramolecular cyclization reactions. One of the well-established methods for forming new aryl-aryl bonds is the Scholl reaction, which involves an oxidative aromatic coupling. researchgate.net While typically used for the synthesis of polycyclic aromatic hydrocarbons, the principles can be applied to intramolecular cyclizations.
A proposed mechanistic pathway for the acid-catalyzed intramolecular cyclization of a molecule like this compound could involve the following steps, drawing parallels with the Scholl reaction mechanism: researchgate.net
Protonation: The isopropenyl double bond is protonated by a strong acid, generating a tertiary carbocation.
Electrophilic Aromatic Substitution: The carbocation acts as an electrophile and attacks one of the phenyl rings of the benzyl (B1604629) groups in an intramolecular electrophilic aromatic substitution.
Deprotonation/Aromatization: The resulting intermediate loses a proton to regenerate the aromaticity of the attacked ring, leading to a cyclized product.
Alternatively, under oxidative conditions, a radical cation mechanism could be operative, where an electron is removed from one of the aromatic rings, followed by radical cyclization. researchgate.net The regioselectivity of the cyclization would be influenced by the electronic and steric environment of the aromatic rings.
Radical-Mediated Reaction Mechanisms
Radical-mediated reactions offer unique pathways for bond formation. In the context of this compound, radical intermediates can be generated at several positions. For instance, single-electron oxidation of the amine nitrogen can lead to the formation of a nitrogen-centered radical cation. researchgate.net This species can then undergo a variety of subsequent reactions, including hydrogen atom abstraction, addition to unsaturated systems, or rearrangement.
A plausible radical-mediated reaction pathway could be initiated by a chemical oxidant or through electrochemical means. The formation of a nitrogen radical cation from an amine like benzylamine (B48309) has been proposed to occur via a single-electron oxidation process at an anode. researchgate.net A similar mechanism could be envisioned for this compound. Once formed, this radical cation could initiate polymerization of the isopropenyl group or undergo intramolecular cyclization.
The Scholl reaction can also proceed through a radical cation pathway, which involves the generation of a radical cation followed by C-C bond formation and dehydrogenation. researchgate.net However, for some systems, this pathway is considered energetically less favorable than the arenium cation mechanism. researchgate.net
Investigation of Proton and Cation Transfer Processes
Proton and cation transfer processes are fundamental to many chemical reactions. In the case of protonated this compound, the study of structurally similar compounds like protonated N,N-dibenzylaniline provides significant mechanistic insights. nih.govresearchgate.net Collision-induced dissociation of protonated N,N-dibenzylaniline reveals fragmentation pathways dominated by benzyl cation and proton transfer. nih.govresearchgate.net
The benzyl cation can transfer from the initial protonation site (the nitrogen atom) to either the benzylic phenyl ring or the aniline (B41778) phenyl ring. nih.gov This transfer can lead to subsequent rearrangements and fragmentations. For instance, transfer to the benzylic phenyl ring can trigger 1,2- and 1,4-hydride shifts, leading to the loss of diphenylmethane (B89790) and aniline, respectively. nih.gov
Dibenzyl 2 Isopropenyl Phenyl Amine As a Component in Catalysis and Ligand Design
Ligand Design and Synthesis of Metal Complexes Featuring Dibenzyl-(2-isopropenyl-phenyl)-amine Derivatives
The primary application of the this compound framework in catalysis is not with the parent compound itself, but through its derivatives which are crafted into advanced chiral ligands. A notable class of such ligands are P,olefin-type ligands that feature axial chirality arising from restricted rotation around a C(aryl)–N(amide) bond. rsc.org
The synthesis of these ligands begins with the precursor 2-isopropenylaniline (B1294904). This is then acylated with a group such as a cinnamoyl chloride, followed by N-alkylation. A key step involves the introduction of a phosphine (B1218219) group, often as a phosphine oxide, which can be subsequently reduced. This process leads to the formation of N-alkyl-N-cinnamoyl amide type phosphine–olefin compounds. rsc.org The steric hindrance created by the substituents on the amide nitrogen restricts free rotation, giving rise to stable, separable atropisomers (e.g., (aR) and (aS) isomers). These enantiomerically pure ligands, which combine a soft phosphine donor and a soft olefin donor, are then used to generate catalytically active metal complexes, most notably with palladium. rsc.orgbeilstein-journals.org
For instance, the chiral amide ligand (aR)-(−)-6, which features a cyclohexyl and a cinnamoyl group on the nitrogen atom of the 2-isopropenylaniline backbone, has been synthesized and successfully implemented in catalysis. beilstein-journals.orgnih.gov The combination of the phosphine group and the pendant isopropenyl olefin allows for effective bidentate coordination to a metal center, creating a well-defined chiral environment essential for asymmetric transformations.
Application in Transition Metal Catalysis
Derivatives of this compound have been primarily explored as ligands in palladium-catalyzed reactions. Their application with other transition metals remains a less-developed area.
Ruthenium-Catalyzed Transformations
A review of the current scientific literature indicates that ligands derived from this compound have not been specifically reported for use in Ruthenium-catalyzed transformations. While ruthenium complexes are widely used in catalysis, their application with this particular class of P,olefin ligands is not documented. srce.hrnih.gov
Rhodium-Catalyzed Processes, including Hydroaminomethylation
There are no specific reports in the scientific literature detailing the use of ligands derived from this compound in rhodium-catalyzed processes, including hydroaminomethylation. Research in this area has predominantly focused on other types of ligands, such as phosphoramidites and phosphites, to control the regioselectivity of the reaction. nih.gov
Palladium-Catalyzed Asymmetric Allylic Amination
The most significant application of ligands derived from the this compound scaffold is in palladium-catalyzed asymmetric allylic amination (AAA). beilstein-journals.orgnsf.gov Chiral P,olefin ligands possessing C–N axial chirality, such as (aR)-(−)-6, have proven to be highly effective in this context. beilstein-journals.orgnih.gov
In these reactions, the ligand coordinates to a palladium precursor to form the active catalyst. This chiral catalyst then reacts with an allylic ester (e.g., 1,3-diphenyl-2-propenyl acetate) to form a π-allylpalladium intermediate. The chiral environment dictated by the ligand directs the subsequent nucleophilic attack of an amine, leading to the formation of a new C–N bond with high enantioselectivity. beilstein-journals.org
One notable application is the reaction of allylic esters with isatin (B1672199) derivatives as nucleophiles. Using the (aR)-(−)-6 ligand, these reactions proceed efficiently to yield N-allylated isatin products with good-to-high enantioselectivity (up to 95% ee). beilstein-journals.orgnih.gov The reaction conditions have been optimized, and the protocol has been successfully demonstrated on a 1 mmol scale. beilstein-journals.org
| Isatin Derivative (Nucleophile) | Allylic Acetate (Electrophile) | Ligand | Base | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| Isatin | 1,3-diphenyl-2-propenyl acetate | (aR)-(−)-6 | Na₃PO₄ | PhCF₃ | 94 | 95 |
| 4-Chloroisatin | 1,3-diphenyl-2-propenyl acetate | (aR)-(−)-6 | Na₃PO₄ | PhCF₃ | 85 | 94 |
| 5-Methylisatin | 1,3-diphenyl-2-propenyl acetate | (aR)-(−)-6 | Na₃PO₄ | PhCF₃ | 91 | 92 |
| Isatin | 1,3-bis(p-chlorophenyl)-2-propenyl acetate | (aR)-(−)-6 | Na₃PO₄ | PhCF₃ | 94 | 94 |
Furthermore, these axially chiral P,olefin ligands have also been successfully applied to the palladium-catalyzed asymmetric allylic substitution of allylic esters with indoles, achieving excellent enantioselectivity (up to 97% ee). rsc.org
Other Metal-Mediated Catalytic Systems
While direct applications of this compound derivatives in other metal-catalyzed systems are not widely reported, the broader class of P,olefin and phosphoramidite-olefin hybrid ligands has seen use in other transformations. For example, related chiral phosphoramidite-olefin ligands have been developed for iridium-catalyzed asymmetric allylic amination reactions. nih.gov These systems also achieve high enantioselectivity, demonstrating the general utility of combining phosphine and olefin moieties in a single ligand scaffold for asymmetric catalysis, although this does not directly involve a derivative of the title compound.
Role in Organocatalysis and Non-Metal Catalysis
A search of the current chemical literature reveals no documented applications of this compound or its direct derivatives as catalysts in the field of organocatalysis or non-metal catalysis. The research focus for this structural framework has been exclusively on its role as a ligand for transition metals. The field of organocatalysis typically employs other classes of chiral amines, such as proline derivatives or cinchona alkaloids, to promote asymmetric reactions. researchgate.netnih.gov
Based on a comprehensive search of available scientific literature, there is no specific information regarding the carbocatalytic applications of the compound this compound. Research explicitly detailing the use of this molecule or closely related systems in carbocatalysis is not present in the reviewed sources.
Therefore, the requested article section "5.4. Carbocatalytic Applications and Related Systems" cannot be generated with scientifically accurate and verifiable data. To adhere to the strict requirements of providing factual and non-hallucinatory content, this section is omitted.
Computational and Theoretical Studies on Dibenzyl 2 Isopropenyl Phenyl Amine
Electronic Structure and Molecular Orbital Analysis
A thorough investigation into the electronic structure of Dibenzyl-(2-isopropenyl-phenyl)-amine would typically involve quantum chemical calculations to determine the distribution of electrons within the molecule. This analysis would yield crucial information about the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. Such studies would also map the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack. Without dedicated research, these electronic properties remain speculative.
Conformational Analysis and Molecular Geometry Optimization
The three-dimensional arrangement of atoms in this compound is expected to be complex due to the rotational freedom of the benzyl (B1604629) and isopropenyl groups. Conformational analysis, typically performed using molecular mechanics or more accurate quantum mechanical methods, would be essential to identify the most stable conformers (isomers that differ by rotation about single bonds). Geometry optimization would provide precise bond lengths, bond angles, and dihedral angles for these stable structures. This information is fundamental to understanding the molecule's physical and chemical behavior. In the absence of such studies, the preferred spatial arrangement of this amine is unknown.
Reaction Pathway Modeling and Transition State Characterization
Understanding the chemical reactions involving this compound at a molecular level requires reaction pathway modeling. This involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products. A critical part of this analysis is the characterization of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the reaction rate. Research in this area could elucidate potential synthesis mechanisms or degradation pathways, but no such studies have been published.
Spectroscopic Property Predictions and Validation
Computational methods are powerful tools for predicting various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. By calculating these spectra for a proposed structure of this compound, a direct comparison could be made with experimentally obtained spectra to validate the computed structure. This synergy between theoretical prediction and experimental validation is a cornerstone of modern chemical analysis. However, neither predicted nor experimental spectra accompanied by detailed computational analysis are available in the literature for this compound.
Application of Quantum Chemical Methods for Reactivity Predictions
Quantum chemical methods provide a range of descriptors that can predict the reactivity of a molecule. Parameters such as electrostatic potential, atomic charges, and Fukui functions can be calculated to predict sites of reactivity for various types of chemical reactions. For instance, the study of substituted anilines often involves assessing how different substituent groups influence the reactivity of the aniline (B41778) core. nih.govnih.gov Applying these methods to this compound would provide valuable insights into its chemical behavior, but this specific application has not been reported.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum mechanics is ideal for studying static molecular properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. An MD simulation of this compound could reveal how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological receptor. This information is crucial for understanding its macroscopic properties and potential applications. As with the other computational aspects, no MD simulation studies have been published for this particular compound.
Advanced Applications of Dibenzyl 2 Isopropenyl Phenyl Amine Beyond Conventional Organic Synthesis
Utilization as a Precursor in Polymer Science and Materials Chemistry
The presence of the isopropenyl group on the phenyl ring provides a reactive site for polymerization, allowing for the incorporation of the dibenzylamino functionality into polymer chains. The resulting amine-functionalized polymers could exhibit unique properties valuable in materials chemistry.
Diene-based polymers containing amine groups have been successfully synthesized through free radical polymerization, yielding materials with molecular weights in the range of 30–72 x 10³ g/mol . doi.org Similarly, Dibenzyl-(2-isopropenyl-phenyl)-amine could serve as a monomer in such polymerization reactions. The bulky dibenzylamino group would exist as a pendant moiety on the polymer backbone, influencing the material's physical and chemical characteristics.
Potential Properties and Applications of Derived Polymers:
Adhesion and Coatings: The amine functionality can enhance the adhesive properties of the polymer, making it suitable for applications where strong chelation to metal surfaces is required. doi.org
Hydrophobicity: Prior to any modification, polymers incorporating this monomer would be hydrophobic and soluble in most organic solvents. doi.org
Post-Polymerization Modification: The tertiary amine can be quaternized to yield hydrophilic, water-soluble polymers, drastically altering the material's properties and expanding its application scope. doi.org This is a common strategy for creating functional materials from polylactide copolymers and other systems. nih.gov
The table below outlines the hypothetical characteristics of a homopolymer derived from this compound.
| Property | Projected Characteristic | Rationale |
| Monomer Functionality | Isopropenyl group | Enables addition polymerization (e.g., free radical). |
| Pendant Group | Dibenzylamino | Provides sites for functionalization and influences solubility. |
| Solubility | Soluble in organic solvents | Due to the large, nonpolar aromatic groups. |
| Thermal Stability | Moderate to High | Aromatic polyamides show high thermal stability. mdpi.com |
| Post-Modification Potential | Quaternization, Debenzylation | Amine group allows for conversion to water-soluble polymers or exposure of a secondary amine for further coupling. |
Integration into Functional Supramolecular Architectures
The nitrogen atom of the dibenzylamino group possesses a lone pair of electrons, making it a potential coordination site for metal ions. This allows this compound to act as a ligand in the construction of metal-organic frameworks (MOFs) or discrete coordination complexes.
The structure is analogous to other N-benzyl amine ligands that function as bidentate ligands, chelating to metal centers like Platinum(II) to form stable metallocycles. nih.gov In the case of this compound, while it would likely act as a monodentate ligand due to the two benzyl (B1604629) groups being attached to the same nitrogen, its bulky nature could be used to control the coordination environment around a metal center. The synthesis of coordination complexes often involves reacting ligands with metal salts in suitable solvents, leading to the formation of crystalline structures. mdpi.com The resulting supramolecular architectures are stabilized by various intermolecular forces, including hydrogen bonds and π-π interactions. mdpi.com
Role in Advanced Separation Technologies and Chromatographic Applications
The aromatic nature of this compound suggests its potential utility in chromatographic applications, particularly as a component of stationary phases for High-Performance Liquid Chromatography (HPLC).
Phenyl stationary phases are known to provide alternative selectivity compared to standard C18 phases, primarily through π-π interactions with aromatic analytes. chromatographyonline.comelementlabsolutions.com Biphenyl phases, which have an even greater aromatic character, show enhanced retention for such compounds. qub.ac.uk A stationary phase functionalized with the this compound moiety could offer a unique combination of interactions:
Hydrophobic interactions from the alkyl and aromatic portions.
π-π interactions from the three phenyl rings.
Weak electrostatic and hydrogen bonding interactions involving the tertiary amine nitrogen.
Furthermore, chiral amines are often used as resolving agents for the separation of enantiomers through the formation of diastereomeric salts. nih.gov While this compound is itself achiral, its derivatives could be employed in chiral separations, or it could be used as a test analyte for the characterization of new chiral stationary phases. researchgate.net The separation of amines can be achieved by forming diastereomeric salts with resolving agents like tartaric acid derivatives, which can then be separated by crystallization. rsc.orggoogle.com
Development of Novel Reagents and Intermediates for Specialized Organic Transformations
This compound can serve as a versatile starting material for the synthesis of more complex molecules and specialized reagents. The dibenzylamino group is a well-established protecting group for primary amines. The benzyl groups can be removed via hydrogenolysis to yield 2-isopropenylaniline (B1294904), a primary amine that can then undergo a wide range of subsequent reactions.
This deprotection strategy is a key step in the synthesis of functional copolymers, where benzyl ethers are removed to reveal hydroxyl groups for further modification. nih.gov The liberated primary amine can be used in:
Peptide Synthesis: As a building block for novel amino acids.
Pharmaceutical Synthesis: Serving as a key intermediate for various active pharmaceutical ingredients.
Ligand Synthesis: Acting as a precursor for more complex chelating ligands for catalysis or coordination chemistry. mdpi.com
Future Research Directions and Perspectives in Dibenzyl 2 Isopropenyl Phenyl Amine Chemistry
Exploration of Undiscovered Reactivity Modes and Novel Transformations
The unique combination of a tertiary amine and a vinyl group on the same aromatic ring in Dibenzyl-(2-isopropenyl-phenyl)-amine opens avenues for exploring novel reactivity. Future research could focus on intramolecular cyclization reactions, where the amine and isopropenyl groups interact to form new heterocyclic structures. Furthermore, the isopropenyl group is a versatile handle for various transformations. nih.govorganic-chemistry.org
One promising area of investigation is the photoredox-catalyzed α-vinylation of the N-aryl amine. nih.govorganic-chemistry.org By generating an α-amino radical, it may be possible to achieve intramolecular coupling with the isopropenyl group, leading to the formation of novel nitrogen-containing heterocycles. The reaction conditions for such transformations would need to be carefully optimized to favor the desired intramolecular pathway over intermolecular reactions.
| Potential Transformation | Catalyst/Reagent | Expected Product Class |
| Intramolecular Hydroamination | Transition Metal Catalyst (e.g., Pd, Rh) | Nitrogen-containing heterocycles |
| Photoredox-mediated Cyclization | Photocatalyst (e.g., Iridium or Ruthenium complex) | Fused-ring systems |
| Oxidative Cleavage of Isopropenyl | Oxidizing Agent (e.g., Ozone, KMnO4) | Functionalized aniline (B41778) derivatives |
This table presents hypothetical data for illustrative purposes.
Design of Chiral Analogs for Enantioselective Catalysis
The development of chiral catalysts is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. The dibenzylamino moiety of this compound provides an excellent platform for the introduction of chirality. The synthesis of chiral N-heterocyclic carbene (NHC) ligands has been a fruitful area of research, and similar principles could be applied here. researchgate.net
Future work should target the synthesis of chiral analogs by modifying the benzyl (B1604629) groups or the aromatic backbone. These chiral derivatives could then be explored as ligands in a variety of asymmetric transformations, such as hydrosilylation, aldol (B89426) reactions, and allylic alkylations. The steric hindrance provided by the dibenzyl groups could play a crucial role in creating a well-defined chiral pocket around a metal center, leading to high levels of enantioselectivity.
| Chiral Ligand Design Strategy | Potential Asymmetric Reaction | Target Chiral Product |
| Introduction of chiral centers on benzyl groups | Asymmetric Hydrosilylation of Ketones | Chiral Alcohols |
| Synthesis of atropisomeric analogs | Enantioselective Allylic Alkylation | Chiral Allylated Compounds |
| Derivatization with chiral auxiliaries | Asymmetric Diels-Alder Reaction | Chiral Cycloadducts |
This table presents hypothetical data for illustrative purposes.
Integration into Sustainable and Green Chemical Processes
Green chemistry principles are increasingly guiding synthetic strategies, aiming to reduce waste and utilize more environmentally benign reagents and conditions. nih.govresearchgate.netrsc.org this compound and its derivatives could find applications in this domain. For instance, its potential as a recoverable and reusable organocatalyst could be investigated. The bulky nature of the molecule might allow for its immobilization on solid supports, facilitating catalyst separation and recycling.
Furthermore, the synthesis of this amine and its derivatives could be optimized to align with green chemistry principles. This would involve exploring solvent-free reaction conditions, using bio-based starting materials, and employing catalytic methods that minimize the generation of stoichiometric waste. The development of efficient, one-pot syntheses of substituted anilines from readily available precursors is an active area of research. bohrium.comrsc.org
Advanced Spectroscopic Characterization Techniques for In-situ Reaction Monitoring
A deep understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques that allow for the in-situ monitoring of reactions are invaluable tools in this regard. lab-equip.netspectroscopyonline.com Future research on the reactivity of this compound should employ such techniques to gain real-time insights into reaction kinetics, identify transient intermediates, and elucidate catalytic cycles.
Techniques such as in-situ FTIR, Raman spectroscopy, and NMR spectroscopy can provide detailed information about the changes in molecular structure and concentration during a reaction. researchgate.net This data can be used to build kinetic models and validate proposed mechanistic pathways. For example, monitoring the intramolecular cyclization of this compound could reveal the formation of key intermediates and help in optimizing reaction conditions to maximize the yield of the desired product.
High-Throughput Screening and Combinatorial Approaches in Catalyst Discovery
The discovery of new and improved catalysts can be accelerated through the use of high-throughput screening (HTS) and combinatorial chemistry. These approaches allow for the rapid synthesis and evaluation of large libraries of potential catalysts. In the context of this compound, a combinatorial approach could be used to generate a diverse library of derivatives with different substituents on the aromatic ring and the benzyl groups.
This library of compounds could then be screened for catalytic activity in a variety of reactions using HTS techniques. This would enable the rapid identification of lead compounds with promising catalytic properties, which could then be further optimized through more focused studies. This strategy has the potential to significantly reduce the time and effort required to develop new catalysts based on the this compound scaffold.
Expansion of Applications in Emerging Fields of Chemical Science
Beyond its potential in catalysis, this compound and its derivatives could find applications in other emerging areas of chemical science. The presence of both electron-donating (amine) and potentially polymerizable (isopropenyl) groups suggests its utility in materials science. For example, it could be explored as a monomer for the synthesis of novel functional polymers with interesting electronic or optical properties.
Furthermore, the sterically hindered amine moiety could be of interest in the development of new frustrated Lewis pairs (FLPs), which are known to activate small molecules like carbon dioxide and hydrogen. The unique electronic and steric properties of this compound could lead to FLPs with novel reactivity and applications in carbon capture and utilization or in hydrogenation catalysis.
Q & A
Q. What are the recommended synthetic routes for Dibenzyl-(2-isopropenyl-phenyl)-amine, and how can reaction conditions influence yield and purity?
The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, in a procedure analogous to 4.2.2.9-Methyl-2-phenethyl-9H-purin-6-amine (), triflic acid (CF3SO3H) is used to deprotect intermediates under anhydrous conditions, followed by reflux and purification via flash chromatography. Yield optimization requires precise control of stoichiometry, temperature (e.g., 0°C to reflux), and solvent polarity (e.g., CH2Cl2). Impurities often arise from incomplete deprotection or side reactions, necessitating spectroscopic validation (e.g., <sup>1</sup>H/<sup>13</sup>C-NMR) .
Q. How should researchers characterize this compound using spectroscopic methods?
Key characterization involves:
- <sup>1</sup>H-NMR : Look for aromatic protons (δ 7.2–7.5 ppm) and benzyl/vinyl protons (δ 3.1–3.7 ppm). For example, in C23H20BrN (), δ 3.16 (s, 2H) corresponds to the propargyl group, while δ 7.26–7.51 ppm reflects aromatic substituents.
- EI-MS : Validate molecular ion peaks (e.g., m/z 390 for a brominated analog in ) and fragmentation patterns to confirm structural integrity .
- Chromatography : Use TLC or HPLC with UV detection (λ ~254 nm) to monitor purity.
Q. What safety protocols are critical when handling this compound?
Follow guidelines from analogous amines ( ):
- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation of vapors.
- Store waste separately and dispose via certified hazardous waste services. Safety sheets for Bis(2,4-dimethoxybenzyl)amine () recommend immediate neutralization of acidic byproducts and avoiding open flames due to flammability risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
Contradictions often arise from stereochemical variations or impurities. For example, Dibenzyl-(3-cyclopentyl-2-propynyl)amine ( ) shows δ 2.69–2.65 ppm (cyclopentyl protons) and δ 1.74–1.68 ppm (methylene groups). If observed peaks deviate, cross-validate with DEPT, COSY, or HSQC to assign signals unambiguously. Conflicting EI-MS data (e.g., m/z 327.28 vs. calculated 303.20 in ) may indicate adduct formation or isotopic impurities, requiring high-resolution MS (HRMS) .
Q. What strategies optimize the use of this compound in catalytic applications, such as A<sup>3</sup>-coupling reactions?
In A<sup>3</sup>-coupling (aldehyde-amine-alkyne), the amine’s steric bulk and electronic properties influence catalytic efficiency. For C23H20BrN (), the dibenzyl group enhances substrate binding in MOF-supported catalysts. Optimize reaction parameters:
- Catalyst loading (e.g., 5–10 mol% Cu/Ag).
- Solvent polarity (e.g., DMF or CH3CN) to stabilize transition states.
- Temperature (80–100°C) to accelerate imine formation while minimizing side reactions .
Q. How does the compound’s structure affect its biological activity, and what assays validate these effects?
The isopropenyl and benzyl groups may modulate receptor binding. For example, Dibenamine (), a structurally related dibenzylamine, exhibits adrenergic blocking via covalent bonding to cysteine residues. To validate activity:
- Perform in vitro receptor-binding assays (e.g., radioligand displacement).
- Use ex vivo models (e.g., isolated rat aorta) to assess vasoconstrictive/vasodilatory effects.
- Monitor pharmacokinetics via LC-MS/MS to quantify metabolic stability .
Q. What computational methods predict the reactivity of this compound in complex syntheses?
Density Functional Theory (DFT) can model transition states for nucleophilic attacks or cycloadditions. For instance, calculate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
